molecular formula C16H17ClN2O4S B10893265 N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B10893265
M. Wt: 368.8 g/mol
InChI Key: NWERSAKIXHFBNP-VCHYOVAHSA-N
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Description

N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE is an organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, methoxy groups, and a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE typically involves the condensation of 2-chloro-4,5-dimethoxybenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE
  • N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE

Uniqueness

The uniqueness of N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17ClN2O4S/c1-11-4-6-13(7-5-11)24(20,21)19-18-10-12-8-15(22-2)16(23-3)9-14(12)17/h4-10,19H,1-3H3/b18-10+

InChI Key

NWERSAKIXHFBNP-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2Cl)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2Cl)OC)OC

Origin of Product

United States

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